molecular formula C11H19ClN2O2 B7928883 N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928883
M. Wt: 246.73 g/mol
InChI Key: BTUIUJUFZFTTFF-UHFFFAOYSA-N
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Description

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an acetyl-methyl-amino group and a 2-chloro-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.

    Introduction of the acetyl-methyl-amino group: This step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the 2-chloro-acetamide moiety: The final step involves the reaction of the intermediate compound with 2-chloro-acetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation products: Oxidized derivatives with different functional groups.

    Hydrolysis products: Carboxylic acids and amines.

Scientific Research Applications

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Acetyl-methyl-amino)-phenyl]-2-chloro-acetamide
  • N-[4-(Acetyl-methyl-amino)-benzyl]-2-chloro-acetamide
  • N-[4-(Acetyl-methyl-amino)-cyclopentyl]-2-chloro-acetamide

Uniqueness

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to its specific cyclohexyl ring structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric hindrance, electronic effects, and overall molecular conformation.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h9-10H,3-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUIUJUFZFTTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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